molecular formula C5H13BrN2 B3329083 2-(3-Aminopropylamino)ethyl bromide CAS No. 55159-49-4

2-(3-Aminopropylamino)ethyl bromide

Cat. No.: B3329083
CAS No.: 55159-49-4
M. Wt: 181.07 g/mol
InChI Key: PGVLVMINWPCNCD-UHFFFAOYSA-N
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Description

2-(3-Aminopropylamino)ethyl bromide is an organic compound with the molecular formula C5H13BrN2 It is a brominated derivative of ethylamine and is characterized by the presence of both an amino group and a bromine atom attached to the ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(3-Aminopropylamino)ethyl bromide can be synthesized through several methods. One common approach involves the reaction of 3-aminopropylamine with ethylene dibromide. The reaction typically proceeds under reflux conditions in the presence of a solvent such as ethanol or methanol. The general reaction scheme is as follows:

3-Aminopropylamine+Ethylene dibromide2-(3-Aminopropylamino)ethyl bromide+HBr\text{3-Aminopropylamine} + \text{Ethylene dibromide} \rightarrow \text{this compound} + \text{HBr} 3-Aminopropylamine+Ethylene dibromide→2-(3-Aminopropylamino)ethyl bromide+HBr

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can further improve the production scale.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminopropylamino)ethyl bromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols.

    Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form simpler amines or other derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium thiocyanate, and primary or secondary amines. Reactions are typically conducted in polar solvents like water or alcohols.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents.

Major Products

    Nucleophilic Substitution: Products include substituted amines, alcohols, or thiols.

    Oxidation: Products include nitroso or nitro derivatives.

    Reduction: Products include simpler amines or partially reduced intermediates.

Scientific Research Applications

2-(3-Aminopropylamino)ethyl bromide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in modifying biomolecules or as a building block for biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals with amine functionalities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(3-Aminopropylamino)ethyl bromide exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In biological systems, the compound may interact with enzymes or receptors through its amino groups, potentially altering biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Bromoethylamine: Similar structure but lacks the additional amino group.

    3-Aminopropylamine: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

    Ethylene dibromide: Contains two bromine atoms but lacks amino groups.

Uniqueness

2-(3-Aminopropylamino)ethyl bromide is unique due to the presence of both an amino group and a bromine atom, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality makes it a valuable intermediate in the preparation of a wide range of compounds.

Properties

IUPAC Name

N'-(2-bromoethyl)propane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13BrN2/c6-2-5-8-4-1-3-7/h8H,1-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGVLVMINWPCNCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CNCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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